molecular formula C10H7ClN4 B11886434 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 61164-87-2

5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B11886434
CAS No.: 61164-87-2
M. Wt: 218.64 g/mol
InChI Key: WSXOXHRNGUZUMN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines, whereas [1,5-c] isomers are formed in acidic media as a result of Dimroth rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern and the presence of a chloromethyl group, which can be further modified to enhance its biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development.

Properties

CAS No.

61164-87-2

Molecular Formula

C10H7ClN4

Molecular Weight

218.64 g/mol

IUPAC Name

5-(chloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C10H7ClN4/c11-5-9-14-8-4-2-1-3-7(8)10-12-6-13-15(9)10/h1-4,6H,5H2

InChI Key

WSXOXHRNGUZUMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NN3C(=N2)CCl

Origin of Product

United States

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